molecular formula C12H14N4O B3037599 2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide CAS No. 4974-48-5

2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide

Cat. No.: B3037599
CAS No.: 4974-48-5
M. Wt: 230.27 g/mol
InChI Key: RWGFQNBYOYUCIU-ZROIWOOFSA-N
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Description

“2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide” is a benzohydrazone derivative . It is a compound with the molecular formula C12H14N4O . It has an average mass of 230.266 Da and a Monoisotopic mass of 230.116760 Da .


Synthesis Analysis

The compound is prepared by the condensation reaction between hydrazides and carbonyl-containing compounds . The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The compound crystallizes in the monoclinic space group P21/c . X-ray diffraction indicated that the molecules of the compounds display trans configurations with respect to the C=N double bonds . The crystal structures of the compounds are stabilized by N–H···O hydrogen bonds and weak π···π interactions .


Chemical Reactions Analysis

Benzohydrazone derivatives containing the functional groups –CH=N–NH–C(O)– are a kind of important Schiff base compounds which have been intensively investigated in recent years for their coordination ability . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 230.27 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Imaging in Alzheimer's Disease

Compounds structurally related to 2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide have been explored for their potential in amyloid imaging, particularly in the context of Alzheimer's disease. Amyloid imaging ligands such as [18F]1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) have been studied in Alzheimer's disease patients and controls using PET imaging. These studies have found significant differences in ligand retention between mild Alzheimer's patients and controls, suggesting the potential of these compounds in early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).

Pharmacology and Toxicology

The pharmacology and toxicology of compounds with structural similarities to this compound have been a subject of research, particularly in the context of their interactions with opioid receptors and other systems. For instance, non-fentanil novel synthetic opioid receptor agonists, known for their short-lasting euphoric effects, have been studied, highlighting the importance of tracking emerging psychoactive substances and understanding their pharmacokinetics and potential interactions with prescription drugs (Sharma et al., 2018).

Serotonin Syndrome and Drug Interactions

The interaction of NPS with the serotonergic system and the potential induction of serotonin syndrome has been reviewed, with several substances identified as having the capacity to over-activate the serotoninergic system. This includes synthetic cathinones and phenethylamines, pointing towards the importance of understanding the pharmacodynamic interactions between such compounds and prescription medications (Schifano et al., 2021).

Mechanism of Action

The detailed study on the crystal structures seems to be essential for the understanding of the biological and medicinal activities and analytical applications of the compounds .

Future Directions

Benzohydrazone derivatives have been intensively investigated in recent years for their coordination ability, biological and medical activities, and promising properties for analytical applications . The compounds are readily prepared by the condensation reaction between hydrazides and carbonyl-containing compounds . In the past decade, a number of benzohydrazone derivatives were prepared and investigated for their structure–activity relationships . Therefore, it can be expected that the research and development in this field will continue in the future.

Properties

IUPAC Name

2-cyano-N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-16(2)11-5-3-10(4-6-11)9-14-15-12(17)7-8-13/h3-6,9H,7H2,1-2H3,(H,15,17)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFQNBYOYUCIU-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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